molecular formula C4H7N5 B12821870 (3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine

(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine

Cat. No.: B12821870
M. Wt: 125.13 g/mol
InChI Key: RXJLBEYCEVOCOQ-WSOKHJQSSA-N
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Description

(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine is a heterocyclic compound that features a fused imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amines with glyoxal or other aldehydes, followed by cyclization to form the imidazole ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Quality control measures are also in place to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine is unique due to its specific stereochemistry and the presence of the fused imidazole ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H7N5

Molecular Weight

125.13 g/mol

IUPAC Name

(3aR,6aS)-1,3a,6,6a-tetrahydroimidazo[4,5-d]imidazol-5-amine

InChI

InChI=1S/C4H7N5/c5-4-8-2-3(9-4)7-1-6-2/h1-3H,(H,6,7)(H3,5,8,9)/t2-,3+

InChI Key

RXJLBEYCEVOCOQ-WSOKHJQSSA-N

Isomeric SMILES

C1=N[C@H]2[C@@H](N1)NC(=N2)N

Canonical SMILES

C1=NC2C(N1)NC(=N2)N

Origin of Product

United States

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